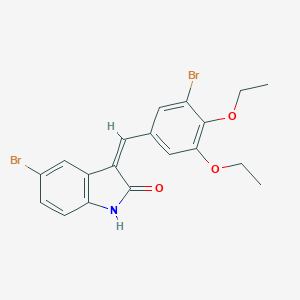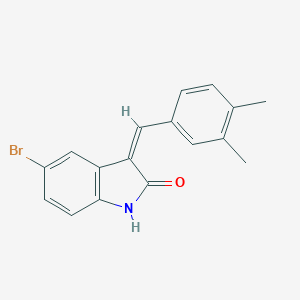![molecular formula C19H17FN2O4S B307890 (5Z)-2-(4-fluoroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B307890.png)
(5Z)-2-(4-fluoroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-2-(4-fluoroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical structure, which makes it a promising candidate for drug development, as well as for other scientific research applications.
Mechanism of Action
The mechanism of action of (5Z)-2-(4-fluoroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are essential for cancer cell growth and proliferation. This compound has also been found to induce apoptosis (programmed cell death) in cancer cells, which further contributes to its anticancer activity.
Biochemical and Physiological Effects:
Studies have shown that (5Z)-2-(4-fluoroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one exhibits several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. This compound has also been found to exhibit low toxicity towards normal cells, which further enhances its potential as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (5Z)-2-(4-fluoroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one in lab experiments is its unique chemical structure, which makes it a promising candidate for drug development and other scientific research applications. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions that can be explored in the scientific research of (5Z)-2-(4-fluoroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one. One potential direction is to further investigate its anticancer activity against different types of cancer cells, as well as to explore its potential as a combination therapy with other anticancer agents. Another direction is to investigate its potential applications in other fields of scientific research, such as neuroscience and immunology. Finally, further research is needed to fully understand the mechanism of action of this compound and to optimize its chemical properties for improved therapeutic efficacy.
Synthesis Methods
The synthesis of (5Z)-2-(4-fluoroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one involves several steps, including the reaction of 4-fluoroaniline with 3,4,5-trimethoxybenzaldehyde, followed by the reaction of the resulting product with thiosemicarbazide. The final product is obtained by cyclization of the intermediate compound.
Scientific Research Applications
(5Z)-2-(4-fluoroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of drug development, where it has been found to exhibit significant anticancer activity against various types of cancer cells.
properties
Product Name |
(5Z)-2-(4-fluoroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one |
|---|---|
Molecular Formula |
C19H17FN2O4S |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
(5Z)-2-(4-fluoroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C19H17FN2O4S/c1-24-14-8-11(9-15(25-2)17(14)26-3)10-16-18(23)22-19(27-16)21-13-6-4-12(20)5-7-13/h4-10H,1-3H3,(H,21,22,23)/b16-10- |
InChI Key |
PMTFBQGXUCBLME-YBEGLDIGSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N=C(S2)NC3=CC=C(C=C3)F |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)F |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B307811.png)
![8-[(2-Chlorobenzyl)oxy]-2-[2-(2,3,4-trimethoxyphenyl)vinyl]quinoline](/img/structure/B307812.png)

![3-(Heptylthio)-6-pyridin-4-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307815.png)
![(5Z)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B307816.png)


![6-(2-Bromo-5-methoxyphenyl)-3-(methylthio)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307819.png)
![ethyl 4-{5-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2-furyl}benzoate](/img/structure/B307820.png)
![6-(2-Furyl)-3-(heptylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307821.png)
![5-bromo-3-{[5-(3-chlorophenyl)-2-furyl]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B307822.png)
![6-[5-(4-Fluorophenyl)-2-furyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307823.png)
![1-[3-(hexylsulfanyl)-6-[4-(methylsulfanyl)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307831.png)
![6-(4-Ethylphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide](/img/structure/B307832.png)